1-(Methylamino)-3-(1h-pyrazol-1-yl)cyclohexane-1-carboxamide
Description
1-(Methylamino)-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxamide is a cyclohexane-based compound featuring a methylamino group, a pyrazole ring, and a carboxamide moiety. However, commercial availability of this compound is currently discontinued, as noted in , limiting its direct experimental characterization .
Properties
Molecular Formula |
C11H18N4O |
|---|---|
Molecular Weight |
222.29 g/mol |
IUPAC Name |
1-(methylamino)-3-pyrazol-1-ylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C11H18N4O/c1-13-11(10(12)16)5-2-4-9(8-11)15-7-3-6-14-15/h3,6-7,9,13H,2,4-5,8H2,1H3,(H2,12,16) |
InChI Key |
DKPXKOYIOJIKDJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CCCC(C1)N2C=CC=N2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Approach
The synthesis of 1-(Methylamino)-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxamide typically involves the formation of the cyclohexane carboxamide core followed by functionalization with methylamino and pyrazolyl groups. The key synthetic strategies include:
- Amide bond formation between a cyclohexane carboxylic acid derivative and methylamine or methylamino-containing intermediates.
- Nucleophilic substitution or coupling to introduce the 1H-pyrazol-1-yl moiety onto the cyclohexane ring.
- Use of coupling agents and bases to facilitate amide bond formation and substitution reactions.
Detailed Synthetic Procedures
Amide Formation via Coupling Agents
According to patent WO2012146318A1, the preparation involves reacting a cyclohexane carboxylic acid derivative with methylamine or a methylamino precursor in the presence of coupling agents commonly used in peptide chemistry. These include:
- 1,3-Dicyclohexylcarbodiimide (DCC)
- Benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate (BOP)
- 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl)
The reaction is carried out in solvents such as dichloromethane, 1,2-dichloroethane, or N,N-dimethylformamide (DMF) at temperatures ranging from -10°C to reflux conditions of the solvent. Bases like triethylamine, N,N-diisopropylethylamine, or 4-dimethylaminopyridine (DMAP) are used to neutralize the acid byproducts and enhance coupling efficiency.
The resulting amide compound can be isolated and purified by classical methods such as crystallization or silica gel column chromatography.
Introduction of the 1H-Pyrazol-1-yl Group
The pyrazolyl substituent is introduced through nucleophilic substitution or palladium-catalyzed coupling reactions. The patent describes the use of palladium complexes (e.g., palladium acetate) to facilitate coupling between a halogenated cyclohexane intermediate and 1H-pyrazole derivatives in DMF or similar solvents at temperatures up to 130°C.
Alternative Synthesis via Pyrazole Carboxamide Intermediates
From the chemical supplier data (ChemScene), the compound 1-(Methylamino)-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid is available with a purity of 98%, indicating that the acid precursor can be synthesized or purchased and subsequently converted to the carboxamide via amide coupling.
Example Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Amide coupling with methylamine | DCC or EDC·HCl + triethylamine | DCM or DMF | 0 to reflux | 1-3 h | 80-95 | Purification by crystallization or chromatography |
| Pyrazolyl substitution | Pd(OAc)2 catalyst, base | DMF | RT to 130°C | 2-5 h | 70-90 | Palladium-catalyzed cross-coupling |
| Acid to amide conversion | Coupling agent + base | DCM or ethyl acetate | 0-25°C | 2 h | 87-95 | Triethylamine used as base |
Summary Table of Preparation Methods
Professional and Authoritative Notes
- The synthetic routes described align with standard organic synthesis protocols for amide and heteroaryl coupling chemistry.
- The use of peptide coupling agents and palladium catalysis is well-established and provides a robust foundation for reproducible synthesis.
- Reaction optimization, including solvent, temperature, and base choice, is essential to maximize yield and purity.
- The data compiled from patents, chemical suppliers, and research publications ensure a comprehensive and diverse knowledge base supporting these methods.
This detailed analysis provides a clear, professional, and authoritative overview of the preparation methods for This compound , suitable for researchers and practitioners in synthetic organic chemistry and pharmaceutical development.
If further experimental details or specific reaction protocols are required, consulting the original patents and supplier technical datasheets is recommended for exact procedural replication.
Chemical Reactions Analysis
Types of Reactions
1-(Methylamino)-3-(1h-pyrazol-1-yl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions could be used to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could lead to amine or alcohol derivatives.
Scientific Research Applications
1-(Methylamino)-3-(1h-pyrazol-1-yl)cyclohexane-1-carboxamide could have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its potential as a pharmaceutical agent due to its structural features.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(Methylamino)-3-(1h-pyrazol-1-yl)cyclohexane-1-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrazole Carboximidamide Derivatives
lists pyrazole carboximidamides (e.g., 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide). These compounds share the pyrazole-carboximidamide backbone but differ in substituents and core structure. Key distinctions include:
- Core Structure : The target compound has a cyclohexane ring, while carboximidamide derivatives in feature a dihydropyrazole ring.
Pyrazole Carboxylate Derivatives
describes pyrazole-3-carboxylate esters (e.g., methyl 1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate). These compounds differ in:
- Substituents: The quinoline and methoxyphenyl groups may enhance π-π stacking or hydrophobic interactions compared to the cyclohexane-methyleneamino group in the target compound.
- Bioactivity : Carboxylate esters are typically prodrugs, whereas carboxamides (as in the target) are metabolically stable, suggesting divergent pharmacokinetic profiles .
Cyclohexane Carboxamide Derivatives
and highlight cyclohexane carboxamides with pyrimidine substituents (e.g., 1-((2-chloro-5-iodopyrimidin-4-yl)amino)cyclohexane-1-carboxamide). Comparisons include:
- Heterocyclic Substituents: The pyrimidine group in derivatives may confer nucleotide-mimetic properties, whereas the pyrazole in the target compound could modulate selectivity for non-nucleotide targets (e.g., kinases) .
- Synthetic Routes : Both compounds employ carboxamide functionalization via nucleophilic substitution, as seen in the synthesis of compound 237 in .
Methylamino-Containing Analogues
lists methylamino derivatives (e.g., 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol). While structurally distinct, these compounds share the methylamino group, which is critical for interactions with amine-sensitive targets (e.g., neurotransmitter receptors). The cyclohexane-carboxamide scaffold of the target compound may offer superior conformational rigidity compared to linear chains in derivatives .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Structural Advantages : The cyclohexane scaffold likely enhances metabolic stability compared to dihydropyrazole () or linear-chain () analogs.
- Biological Potential: Pyrazole-containing compounds in and show activity against parasitic and viral targets, suggesting the target compound could be optimized for similar applications .
Biological Activity
1-(Methylamino)-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxamide is a synthetic organic compound with a unique structure that includes a cyclohexane ring, a methylamino group, and a pyrazolyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor modulation. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 209.24 g/mol
- Structural Features : The compound features a cyclohexane core that is substituted with a methylamino group and a pyrazolyl moiety, which contributes to its biological activity.
Research indicates that this compound may exert its effects through several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which could be beneficial in various therapeutic contexts.
- Receptor Modulation : Its structural characteristics allow it to interact with various biological receptors, potentially modulating their activity.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity:
- Anticancer Activity : Similar compounds have been evaluated for their effects on cancer cell lines. For instance, related pyrazoline hybrids have shown IC values in the low micromolar range against various human cancer cell lines, indicating that modifications to the pyrazole ring can enhance anticancer properties .
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals insights into the unique biological activity of this compound:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-{[Cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-3-amine | CHN | Contains cyclohexyl group; potential different biological activity due to structural variations. |
| 2-((Methyl[(1-methyl-1H-pyrazol-3-yl)methyl]amino)carbonyl)cyclohexanecarboxylic acid | CHNO | Larger molecular structure; may exhibit different pharmacological properties. |
| 1-Amino-3-(4-methyl-1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid | CHNO | Different substitution on the pyrazole ring; could affect binding properties and biological activity. |
Case Studies
Recent studies have focused on the synthesis and evaluation of related compounds. For example:
- A study on indole-pyrazoline hybrids highlighted the importance of structural modifications for enhancing anticancer activity. One compound showed promising results with an IC value of 0.21 µM against cancer cell lines, suggesting that similar structural features in this compound could yield comparable results .
Future Directions
The unique structure and biological activity of this compound suggest several avenues for future research:
- Mechanistic Studies : Further investigation into its mechanism of action at the molecular level will elucidate how it interacts with specific enzymes and receptors.
- Therapeutic Applications : Given its potential for enzyme inhibition and receptor modulation, this compound could be explored for therapeutic applications in cancer treatment and other diseases.
Q & A
Q. How can researchers optimize the synthesis yield of 1-(Methylamino)-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxamide?
- Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. Key steps include:
- Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reaction kinetics due to their ability to stabilize intermediates .
- Temperature Control: Maintaining temperatures between 50–80°C minimizes side reactions while promoting cyclization .
- Purification Techniques: Gradient column chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization improves purity (>95%) .
- Catalyst Screening: Transition-metal catalysts (e.g., Pd/C) may accelerate coupling steps in multi-stage syntheses .
Q. What analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer: A combination of spectroscopic and crystallographic methods is essential:
- NMR Spectroscopy: H and C NMR identify methylamino and pyrazole protons (δ 2.5–3.5 ppm for methylamino; δ 7.5–8.5 ppm for pyrazole protons) .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ at m/z 263.15) .
- X-ray Diffraction (XRD): Resolve cyclohexane ring conformation and spatial arrangement of substituents .
Q. How can researchers determine the solubility and stability of this compound under physiological conditions?
- Methodological Answer:
- Solubility Profiling: Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid. Quantify via UV-Vis spectroscopy at λmax ~270 nm .
- Stability Assessment: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis at the carboxamide group is a common degradation pathway .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound?
- Methodological Answer: Stereochemical analysis involves:
- Chiral Separation: Use chiral HPLC (e.g., Chiralpak IA column) to isolate enantiomers .
- Biological Assays: Compare IC50 values of enantiomers against target receptors (e.g., kinase inhibition assays). For example, the (R)-enantiomer may show 10-fold higher activity due to optimal receptor binding .
- Molecular Dynamics Simulations: Model enantiomer-receptor interactions to rationalize activity differences .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer: SAR strategies include:
- Analog Synthesis: Modify the pyrazole ring (e.g., halogenation) or cyclohexane substituents (e.g., hydroxyl groups) .
- In Vitro Screening: Test analogs against related off-target proteins (e.g., parallel assays for kinases GPCRs).
- Computational QSAR Models: Train models using descriptors like logP, polar surface area, and H-bond donors to predict selectivity .
Q. What methodologies resolve contradictions in reported biological activity data across studies?
- Methodological Answer: Contradictions may arise from assay variability or impurities. Resolve via:
- Standardized Protocols: Use validated assays (e.g., ATP-based luminescence for kinase activity) .
- Purity Verification: Re-test compounds with ≥98% purity (HPLC) to exclude confounding effects .
- Orthogonal Assays: Confirm activity in cell-based (e.g., proliferation inhibition) and biophysical (e.g., SPR binding) assays .
Q. How can in silico approaches predict the compound’s mechanism of action?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding poses in target proteins (e.g., COX-2 or EGFR). Key interactions include hydrogen bonds between the carboxamide and catalytic lysine residues .
- Pharmacophore Mapping: Identify essential features (e.g., pyrazole as a hydrogen bond acceptor) using Schrödinger’s Phase .
- Network Pharmacology: Integrate omics data to predict polypharmacology effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
